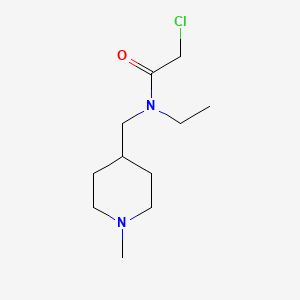

2-Chloro-N-ethyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide

Description

Properties

IUPAC Name |

2-chloro-N-ethyl-N-[(1-methylpiperidin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21ClN2O/c1-3-14(11(15)8-12)9-10-4-6-13(2)7-5-10/h10H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUSRLSWOFCXCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCN(CC1)C)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701173984 | |

| Record name | Acetamide, 2-chloro-N-ethyl-N-[(1-methyl-4-piperidinyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701173984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353959-70-2 | |

| Record name | Acetamide, 2-chloro-N-ethyl-N-[(1-methyl-4-piperidinyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353959-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-chloro-N-ethyl-N-[(1-methyl-4-piperidinyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701173984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-ethyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can occur at the chloro group, potentially converting it to a hydroxyl group.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols in the presence of a base.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted amides.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: May serve as a tool compound in studying biological processes involving piperidine derivatives.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-ethyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring is known to interact with various neurotransmitter systems, which could be a potential pathway for its effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Features

The compound’s core structure includes:

- A chloroacetamide group (Cl-CH₂-C(=O)-N-), common in herbicides and pharmaceuticals.

- Tertiary amine substituents : Ethyl and 1-methyl-piperidin-4-ylmethyl groups, which enhance steric bulk and influence lipophilicity.

Comparison with Chloroacetamide Derivatives

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects: Alachlor and pretilachlor feature aromatic phenyl groups and alkoxy chains, which enhance their herbicidal activity by targeting plant-specific enzymes . In contrast, the piperidine or pyran rings in the target compound and its analogs (e.g., ) may confer affinity for neurological targets, as piperidine derivatives are common in central nervous system (CNS) drugs.

Molecular Weight and Lipophilicity :

- The target compound (248.77 g/mol) is smaller than N-(1-benzyl-piperidin-4-yl)-2-chloro-N-isopropyl-acetamide (308.85 g/mol) , which has a benzyl group increasing lipophilicity. This difference could impact blood-brain barrier penetration or metabolic stability.

Discontinued Status :

Reactivity of the Chloroacetamide Group

The chloroacetamide moiety is electrophilic, enabling nucleophilic substitution reactions. For example:

Implications of Structural Similarity Algorithms

Chemical similarity algorithms (e.g., those in ) assign high scores (≥0.95) to compounds with shared substituents like ethyl or methylbenzyl groups. For instance:

- 2-Chloro-N-ethyl-N-(4-methylbenzyl)acetamide (Similarity: 0.95) shares the ethyl group but lacks the piperidine ring, highlighting the algorithm’s focus on substituent identity over ring systems.

Biological Activity

2-Chloro-N-ethyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide is an organic compound with significant potential in medicinal chemistry, particularly for targeting central nervous system (CNS) disorders. Its structural features, including a chloro group and a piperidine moiety, contribute to its biological activity and pharmacological profile.

- Molecular Formula : C11H21ClN2O

- Molecular Weight : Approximately 232.75 g/mol

- CAS Number : 1353974-71-6

The compound's lipophilicity suggests it can effectively cross biological membranes, enhancing its therapeutic potential in CNS-targeted applications .

The exact mechanism of action for this compound involves interactions with specific molecular targets, including neurotransmitter receptors. Preliminary studies indicate that it may influence dopaminergic and serotonergic pathways, although detailed binding affinities and mechanisms are yet to be fully characterized .

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit varying effects on neurotransmitter systems. The piperidine structure is often associated with psychoactive properties, suggesting potential applications in treating disorders like anxiety and depression.

Antibacterial and Antifungal Properties

While the primary focus is on CNS activity, some derivatives of piperidine compounds have shown antibacterial and antifungal activities. For example, studies have reported that certain piperidine derivatives exhibit significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests a broader spectrum of biological activity that could be explored further.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide | C11H21ClN2O | Variation in piperidine position affects biological activity. |

| N-Ethyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide | C11H21N2O | Lacks chlorine; potentially less reactive but retains similar pharmacophore. |

| 2-Chloro-N-(4-methylpiperidin-1-yl)-acetamide | C11H16ClN | Different piperidine substitution pattern may alter receptor interactions. |

This table highlights the unique properties of this compound, particularly its chlorinated structure which may enhance reactivity compared to non-chlorinated analogs .

CNS Activity Assessment

In a recent study evaluating the neuropharmacological effects of piperidine derivatives, compounds structurally related to this compound were tested for their ability to modulate neurotransmitter levels in vitro. Results indicated that these compounds could significantly increase serotonin levels in cultured neurons, suggesting potential antidepressant effects .

Antimicrobial Activity Evaluation

Another study focused on the antibacterial properties of similar acetamides demonstrated that certain derivatives exhibited moderate to good activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The MIC values ranged from 25–50 µg/mL for the most active compounds . This reinforces the potential for broader therapeutic applications beyond CNS disorders.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-N-ethyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide, and how can reaction yields be maximized?

- Methodology : Synthesis typically involves multi-step acylation and alkylation reactions. For example, analogous piperidine-acetamide derivatives are synthesized via:

- Acylation : Reacting chloroacetyl chloride with a substituted piperidine amine (e.g., 1-methyl-piperidin-4-ylmethyl-ethylamine) in the presence of a base (e.g., triethylamine) to form the acetamide backbone .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates.

- Optimization : Yields depend on solvent polarity (e.g., dichloromethane vs. THF) and stoichiometric ratios. A 1:1.2 molar ratio of amine to chloroacetyl chloride improves conversion .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methyl and ethyl groups on the piperidine ring) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ peak at m/z calculated for CHClNO) .

- X-ray Crystallography : For crystalline derivatives, SHELX software can resolve stereochemistry and bond angles .

Q. What are the preliminary biological targets for this compound?

- Screening Methods :

- Enzyme Inhibition Assays : Test against acetylcholinesterase or monoamine oxidases due to structural similarity to piperidine-based inhibitors .

- Receptor Binding Studies : Radioligand displacement assays for neurotransmitter receptors (e.g., serotonin or dopamine receptors) using tritiated ligands .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to receptor active sites (e.g., serotonin 5-HT receptor) .

- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability and ligand-receptor hydrogen bonding .

- SAR Analysis : Compare with analogs (e.g., N-(4-chlorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide) to identify critical substituents for activity .

Q. How to resolve contradictions in kinetic data for hydrolysis or metabolic degradation?

- Experimental Design :

- pH-Dependent Studies : Monitor degradation rates in buffers (pH 1–10) via HPLC to identify labile bonds (e.g., acetamide cleavage) .

- Enzyme Kinetics : Use liver microsomes (human/rat) to quantify CYP450-mediated metabolism and identify major metabolites via LC-MS/MS .

- Statistical Validation : Apply ANOVA to compare degradation pathways under varying conditions (temperature, solvent) .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Formulation Approaches :

- Salt Formation : React with HCl or citrate to enhance aqueous solubility .

- Nanoparticle Encapsulation : Use PLGA polymers to increase bioavailability, characterized by dynamic light scattering (DLS) and in vitro release assays .

- LogP Optimization : Adjust substituents (e.g., replacing ethyl with hydroxyl groups) to achieve a LogP <3, predicted via ChemAxon software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.